molecular formula C11H18O3 B2445510 Ethyl (2R,3aS,6aS)-2-hydroxy-2,3,4,5,6,6a-hexahydro-1H-pentalene-3a-carboxylate CAS No. 132436-53-4

Ethyl (2R,3aS,6aS)-2-hydroxy-2,3,4,5,6,6a-hexahydro-1H-pentalene-3a-carboxylate

Cat. No. B2445510
CAS RN: 132436-53-4
M. Wt: 198.262
InChI Key: AMOZJBQSKFLIRS-NGZCFLSTSA-N
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Description

Ethyl (2R,3aS,6aS)-2-hydroxy-2,3,4,5,6,6a-hexahydro-1H-pentalene-3a-carboxylate, also known as EHPC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. EHPC is a pentalene derivative that has been found to have interesting properties, making it a promising compound for further investigation.

Scientific Research Applications

Synthesis and Chemical Transformations

Ethyl (2R,3aS,6aS)-2-hydroxy-2,3,4,5,6,6a-hexahydro-1H-pentalene-3a-carboxylate is involved in complex chemical transformations that contribute to the synthesis of various compounds. For instance, it plays a role in the tandem Wessely oxidation and intramolecular Diels–Alder reactions leading to the synthesis of (±)-coronafacic acid through a series of steps including hydrogenation, hydrolysis, and oxidative decarboxylation (Yates et al., 1993). Additionally, it is utilized in the generation and spectroscopic study of syn-1,6:9,14-bismethanodicyclodeca[cd,gh]pentalene dianion, showcasing its relevance in studying the properties of unique hydrocarbon structures (Kuroda et al., 2011).

Material Synthesis

This compound is instrumental in material synthesis, evidenced by its use in the preparation of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives through one-pot reactions, highlighting its versatility in synthesizing complex organic molecules (Gao et al., 2011).

Biological Activity Exploration

Research also extends to the exploration of biological activities, as seen in the synthesis and in vitro evaluation of ethyl 5-hydroxyindole-3-carboxylates for anti-hepatitis B virus (HBV) activities, indicating its potential application in medicinal chemistry and drug discovery (Zhao et al., 2006).

Structural and Supramolecular Chemistry

The compound's role extends to structural and supramolecular chemistry, demonstrated by studies on the solid-state photodimerization of ethyl coumarin-3-carboxylate and its derivatives, which contribute to the understanding of crystal engineering and supramolecular interactions (Ayala-Hurtado et al., 2007).

properties

IUPAC Name

ethyl (2R,3aS,6aS)-2-hydroxy-2,3,4,5,6,6a-hexahydro-1H-pentalene-3a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-2-14-10(13)11-5-3-4-8(11)6-9(12)7-11/h8-9,12H,2-7H2,1H3/t8-,9+,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOZJBQSKFLIRS-NGZCFLSTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCCC1CC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@]12CCC[C@H]1C[C@H](C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-ethyl (2R,3aS,6aS)-2-hydroxy-octahydropentalene-3a-carboxylate

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